molecular formula C15H16F2N4O B7058207 1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide

1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide

Cat. No.: B7058207
M. Wt: 306.31 g/mol
InChI Key: WYBYXUQBPUQEII-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclobutane carboxamides This compound is characterized by the presence of a difluorophenyl group, an ethyl-triazolyl group, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Difluorophenyl Group: This step may involve halogenation reactions followed by nucleophilic substitution.

    Attachment of the Ethyl-Triazolyl Group: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its unique structure.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-N-(4-methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide
  • 1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxamide

Uniqueness

1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-(4-ethyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O/c1-2-21-9-18-20-14(21)19-13(22)15(6-3-7-15)11-5-4-10(16)8-12(11)17/h4-5,8-9H,2-3,6-7H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBYXUQBPUQEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NC(=O)C2(CCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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